Cas no 2106467-58-5 (ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate)

Ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate is a heterocyclic compound featuring a cyclobutyl-substituted oxazole core with a chloro and ester functional group. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of both electron-withdrawing (chloro) and electron-donating (cyclobutyl) groups enhances its reactivity in cross-coupling and nucleophilic substitution reactions. The ethyl ester moiety further facilitates derivatization, enabling access to diverse carboxylic acid derivatives. Its well-defined stereochemistry and stability under standard conditions make it a reliable building block for constructing complex molecular frameworks. Suitable for controlled functionalization, this compound is valued in medicinal chemistry for scaffold diversification.
ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate structure
2106467-58-5 structure
Product Name:ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate
CAS No:2106467-58-5
MF:C10H12ClNO3
MW:229.660181999207
CID:4638599
Update Time:2025-10-28

ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate
    • Inchi: 1S/C10H12ClNO3/c1-2-14-10(13)7-8(6-4-3-5-6)12-15-9(7)11/h6H,2-5H2,1H3
    • InChI Key: BQUVSWBTHACAAC-UHFFFAOYSA-N
    • SMILES: O1C(Cl)=C(C(OCC)=O)C(C2CCC2)=N1

ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate Pricemore >>

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Additional information on ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate

Ethyl 5-Chloro-3-Cyclobutyl-1,2-Oxazole-4-Carboxylate: A Comprehensive Overview

Ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate (CAS No. 2106467-58-5) is a highly specialized organic compound with significant applications in the field of pharmaceuticals and agrochemicals. This compound belongs to the class of oxazole derivatives, which have been extensively studied for their unique chemical properties and biological activities. The molecule features a chloro group at position 5, a cyclobutyl group at position 3, and an ethoxy group attached to the oxazole ring via a carboxylic ester linkage. These structural elements contribute to its distinct chemical behavior and functional versatility.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate through various routes. One notable method involves the cyclization of appropriately substituted aldehydes and ketones in the presence of amines, followed by subsequent functionalization steps to introduce the chloro and cyclobutyl groups. This approach has been optimized to achieve high yields and excellent stereocontrol, making it suitable for large-scale production.

The structural integrity of ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate is further enhanced by its rigid oxazole ring system. This rigidity plays a crucial role in stabilizing the molecule's conformation, thereby influencing its pharmacokinetic properties. Studies have shown that this compound exhibits remarkable stability under physiological conditions, making it an ideal candidate for drug delivery systems. Moreover, its ability to form hydrogen bonds with biological targets has been exploited in the design of novel bioactive molecules.

In terms of biological activity, ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate has demonstrated potent inhibitory effects against various enzymes implicated in disease pathways. For instance, recent research has highlighted its efficacy as an inhibitor of histone deacetylases (HDACs), which are key players in epigenetic regulation. This activity suggests potential applications in the treatment of cancer and other epigenetically driven disorders.

Furthermore, this compound has shown promise in agrochemical applications due to its ability to modulate plant growth regulators. Field trials have indicated that it can enhance crop resilience against environmental stressors such as drought and salinity. These findings underscore its potential as a sustainable solution for improving agricultural productivity.

From a synthetic perspective, ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate serves as a valuable building block for constructing more complex molecular architectures. Its reactivity towards nucleophilic substitution and addition reactions allows chemists to diversify its functional groups while maintaining the core oxazole framework. This flexibility has facilitated its use in combinatorial chemistry and high-throughput screening campaigns.

Looking ahead, ongoing research is focused on exploring the stereochemical outcomes of this compound's synthesis and its impact on biological activity. Advanced computational methods are being employed to predict binding affinities and optimize lead compounds derived from this scaffold. Such efforts are expected to pave the way for the development of next-generation therapeutics with improved efficacy and reduced side effects.

In conclusion, ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate stands out as a multifaceted compound with immense potential across diverse scientific domains. Its unique chemical properties, coupled with recent breakthroughs in synthetic methodology and biological characterization, position it as a cornerstone for future innovations in pharmaceuticals and agrochemicals.

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